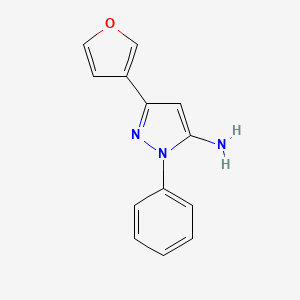
3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
Furans consist of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The synthesis of furan compounds often involves the addition of certain derivatives and the formation of ether or ester bonds, sometimes along with the side processes of decarboxylation .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Applications De Recherche Scientifique
Medicine
In the field of medicine, compounds like 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine are explored for their potential therapeutic properties. Furan derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects . They are also investigated for their role in the development of new drugs that can treat various diseases, including cancer, due to their ability to interact with biological targets.
Agriculture
In agriculture, such compounds are studied for their use as fungicides or growth regulators. The furan ring, being a part of the compound’s structure, is often seen in molecules that have an impact on plant growth and protection against pathogens .
Materials Science
In materials science, 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine could be a precursor for the synthesis of novel polymers or coatings. Furan-based compounds are known for their utility in creating materials with specific properties, such as thermal resistance or biodegradability .
Environmental Science
Environmental science research might utilize this compound in the study of biodegradable materials or as a model compound for understanding the environmental fate of similar organic molecules. Furan derivatives are often derived from biomass, making them of interest for sustainable chemistry practices .
Biochemistry
In biochemistry, the compound’s interactions with enzymes or cellular structures could be significant. Research into furan derivatives often aims to understand their role in biological systems, which can lead to insights into enzyme function or the design of bioactive molecules .
Pharmacology
Pharmacological studies may involve investigating the compound’s efficacy in modulating biological pathways or its potential as a lead compound for drug development. Furan-containing compounds have been associated with a variety of pharmacological activities, including anti-inflammatory and anticancer properties .
Safety and Hazards
Orientations Futures
The chemical industry has begun to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .
Mécanisme D'action
Target of Action
For instance, some furan derivatives act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Based on the potential targets of furan derivatives, it could be involved in various neurotransmitter pathways, inflammatory pathways, etc .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules and are used to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Propriétés
IUPAC Name |
5-(furan-3-yl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-8-12(10-6-7-17-9-10)15-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGJQUITYVFWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=COC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)
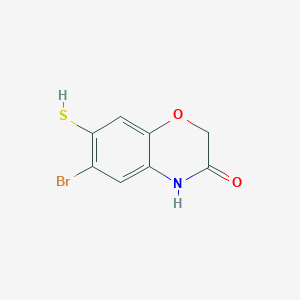
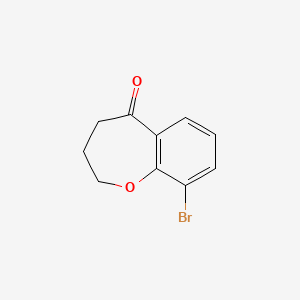
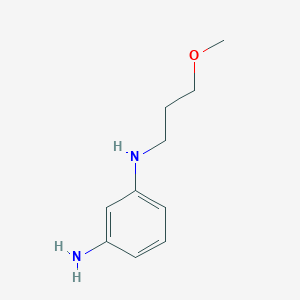
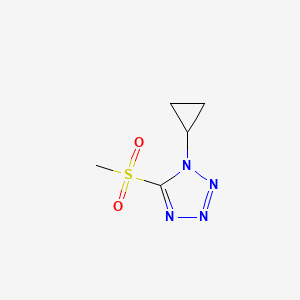
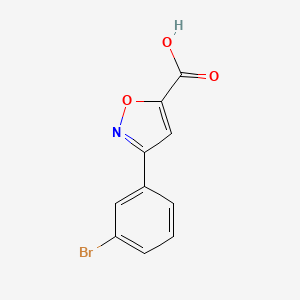

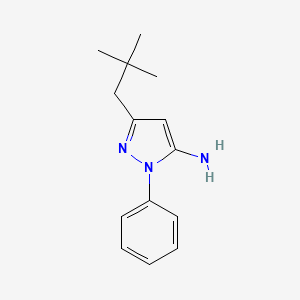
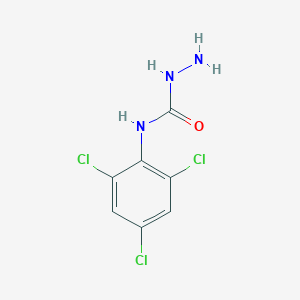


![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)